Cas no 2229218-67-9 (tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate)

tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate
- 2229218-67-9
- EN300-1901626
-
- インチ: 1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-8-16-9-10(13)5-4-7-14/h7,10H,4-6,8-9H2,1-3H3
- InChIKey: WFONACWVVHUGFD-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(=O)OC(C)(C)C)C(C1)CCC=O
計算された属性
- せいみつぶんしりょう: 243.14705815g/mol
- どういたいしつりょう: 243.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 55.8Ų
tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1901626-1.0g |
tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate |
2229218-67-9 | 1g |
$1129.0 | 2023-06-01 | ||
Enamine | EN300-1901626-0.25g |
tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate |
2229218-67-9 | 0.25g |
$1038.0 | 2023-09-18 | ||
Enamine | EN300-1901626-0.5g |
tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate |
2229218-67-9 | 0.5g |
$1084.0 | 2023-09-18 | ||
Enamine | EN300-1901626-10g |
tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate |
2229218-67-9 | 10g |
$4852.0 | 2023-09-18 | ||
Enamine | EN300-1901626-5.0g |
tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate |
2229218-67-9 | 5g |
$3273.0 | 2023-06-01 | ||
Enamine | EN300-1901626-2.5g |
tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate |
2229218-67-9 | 2.5g |
$2211.0 | 2023-09-18 | ||
Enamine | EN300-1901626-10.0g |
tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate |
2229218-67-9 | 10g |
$4852.0 | 2023-06-01 | ||
Enamine | EN300-1901626-5g |
tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate |
2229218-67-9 | 5g |
$3273.0 | 2023-09-18 | ||
Enamine | EN300-1901626-0.05g |
tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate |
2229218-67-9 | 0.05g |
$948.0 | 2023-09-18 | ||
Enamine | EN300-1901626-0.1g |
tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate |
2229218-67-9 | 0.1g |
$993.0 | 2023-09-18 |
tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylateに関する追加情報
Introduction to Tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate (CAS No. 2229218-67-9)
Tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate, identified by its Chemical Abstracts Service number CAS No. 2229218-67-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of morpholine derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a tert-butyl group and an oxopropyl moiety, contribute to its unique chemical properties and make it a valuable intermediate in synthetic chemistry.
The tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate structure combines the advantageous characteristics of morpholine with the stability provided by the tert-butyl group. Morpholine derivatives are widely recognized for their role as bioisosteres, which can replace other functional groups in drug molecules to improve pharmacokinetic properties such as solubility, metabolic stability, and binding affinity. The oxopropyl substituent further enhances the molecular complexity, potentially influencing both the reactivity and the biological interactions of the compound.
In recent years, there has been a growing interest in morpholine-based compounds due to their reported activities in various therapeutic areas. For instance, studies have highlighted the potential of morpholine derivatives as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate molecule, with its specific substitution pattern, may exhibit similar inhibitory effects on certain kinases or other biological targets. This has prompted researchers to explore its pharmacological profile in detail.
One of the most compelling aspects of Tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate (CAS No. 2229218-67-9) is its utility as a building block in drug discovery. The carboxylate group at the 4-position provides a versatile handle for further functionalization, allowing chemists to modify the molecule and tailor its properties for specific applications. This flexibility is particularly valuable in medicinal chemistry, where precise control over molecular structure is essential for optimizing drug efficacy and minimizing side effects.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. By leveraging molecular modeling techniques, researchers can predict the binding affinity and metabolic stability of compounds like tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate before conducting expensive wet-lab experiments. These computational studies have already identified several promising derivatives with enhanced biological activity, underscoring the importance of this compound in modern drug development.
The synthesis of tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate (CAS No. 2229218-67-9) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps typically include nucleophilic substitution reactions, condensation processes, and protection-deprotection strategies to introduce the desired functional groups at specific positions on the morpholine core. The use of advanced catalytic systems has further improved the efficiency of these synthetic routes, making it feasible to produce larger quantities of the compound for research purposes.
In addition to its pharmaceutical applications, Tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate has shown potential in materials science and industrial chemistry. Its unique structural features make it a candidate for developing novel polymers or specialty chemicals with tailored properties. For example, morpholine derivatives can act as stabilizers or cross-linking agents in polymer formulations, enhancing material performance under various conditions.
The safety profile of tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate (CAS No. 2229218-67-9) is another critical consideration in its application across different fields. While extensive toxicological data may not yet be available due to its relatively recent discovery as a significant compound, preliminary studies suggest that it exhibits moderate solubility in common organic solvents but minimal reactivity under standard conditions. This makes it a relatively safe compound for handling in laboratory settings when appropriate precautions are taken.
As research continues to uncover new applications for morpholine derivatives, Tert-butyl 3-(3-oxopropyl)morpholine-4-carboxylate (CAS No. 2229218-67-9) is expected to play an increasingly important role in both academic and industrial settings. Its unique combination of structural features and functional versatility positions it as a promising candidate for future drug development projects as well as innovative material science applications.
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